
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a fluorine atom, and a formyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF and POCl3.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach offers advantages in terms of efficiency, scalability, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties. The tert-butyl ester group can provide steric hindrance, affecting the compound’s overall reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-fluoropyrrolidine-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
tert-Butyl (4S)-4-chloro-2-formylpyrrolidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability .
Uniqueness
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a formyl group on the pyrrolidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C10H16FNO3 |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m0/s1 |
Clave InChI |
PABLOPMZCFQFHB-JAMMHHFISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CC1C=O)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


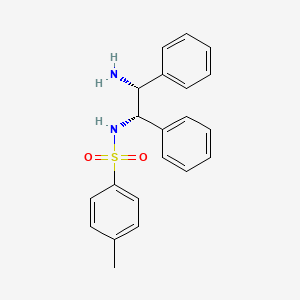
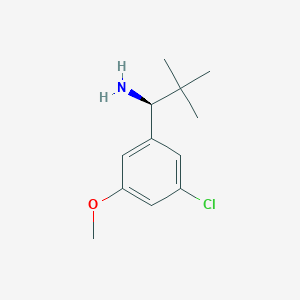
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
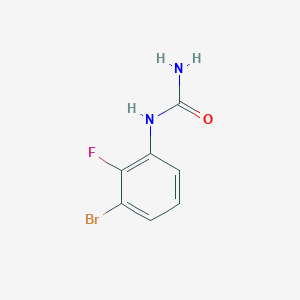

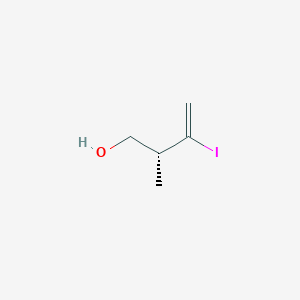
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
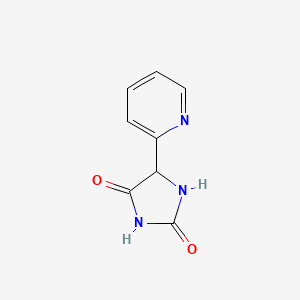
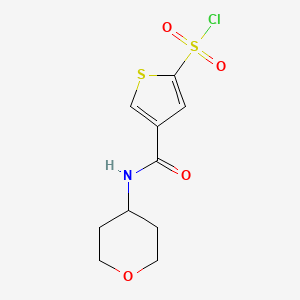
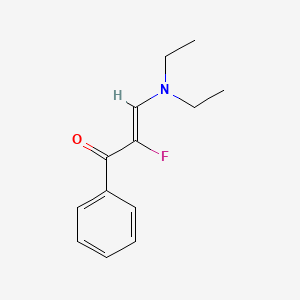


![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
